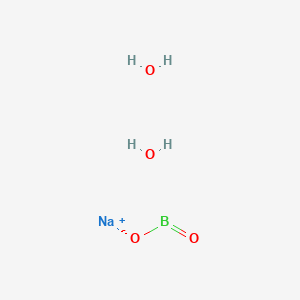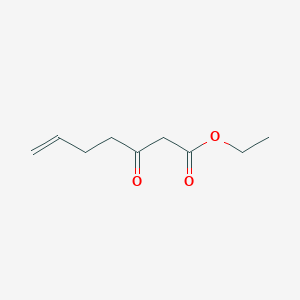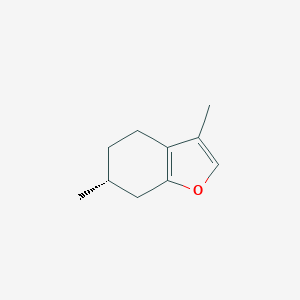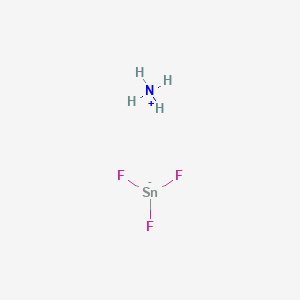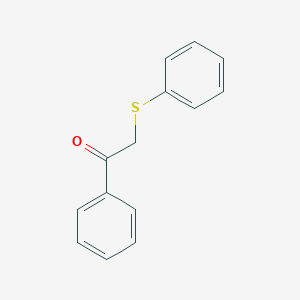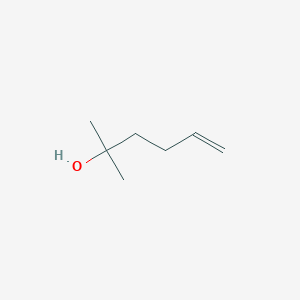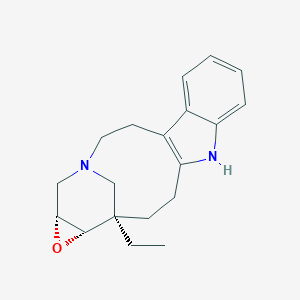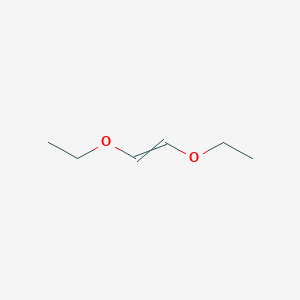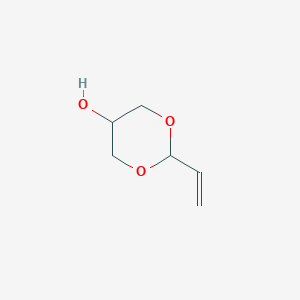
trans-2-Vinyl-1,3-dioxan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-Vinyl-1,3-dioxan-5-ol (VDO) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. VDO is a cyclic ether that contains a vinyl group and a hydroxyl group, making it an important building block for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Trans-2-Vinyl-1,3-dioxan-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit antifungal, antibacterial, and antitumor activities, making it a promising candidate for the development of new drugs. In materials science, trans-2-Vinyl-1,3-dioxan-5-ol has been used as a monomer for the synthesis of various polymers, including polyesters and polyurethanes. In organic synthesis, trans-2-Vinyl-1,3-dioxan-5-ol has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of trans-2-Vinyl-1,3-dioxan-5-ol is not well understood, but it is believed to be related to its ability to form covalent bonds with biological molecules, including proteins and nucleic acids. trans-2-Vinyl-1,3-dioxan-5-ol has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and interfering with their metabolic processes.
Biochemische Und Physiologische Effekte
Trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit various biochemical and physiological effects, including antifungal, antibacterial, and antitumor activities. trans-2-Vinyl-1,3-dioxan-5-ol has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. In addition, trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit cytotoxic activity against various tumor cell lines, including human breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using trans-2-Vinyl-1,3-dioxan-5-ol in lab experiments is its high yield and ease of synthesis. trans-2-Vinyl-1,3-dioxan-5-ol can be synthesized using relatively simple and inexpensive methods, making it an attractive candidate for use in various research applications. However, one of the main limitations of using trans-2-Vinyl-1,3-dioxan-5-ol in lab experiments is its potential toxicity and side effects. trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit cytotoxic activity against various cell lines, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on trans-2-Vinyl-1,3-dioxan-5-ol, including the development of new drugs and materials, the elucidation of its mechanism of action, and the investigation of its potential toxicity and side effects. In addition, further studies are needed to explore the potential applications of trans-2-Vinyl-1,3-dioxan-5-ol in various fields, including medicinal chemistry, materials science, and organic synthesis. Overall, trans-2-Vinyl-1,3-dioxan-5-ol is a promising compound that has the potential to make significant contributions to various areas of research.
Synthesemethoden
The synthesis of trans-2-Vinyl-1,3-dioxan-5-ol can be achieved through several methods, including the reaction between acrolein and formaldehyde in the presence of a base catalyst, the reaction between glycolaldehyde and acrolein, or the reaction between glyoxal and allyl alcohol. The most commonly used method involves the reaction between acrolein and formaldehyde in the presence of a base catalyst, which leads to the formation of trans-2-Vinyl-1,3-dioxan-5-ol in high yield.
Eigenschaften
CAS-Nummer |
16081-28-0 |
|---|---|
Produktname |
trans-2-Vinyl-1,3-dioxan-5-ol |
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
2-ethenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H10O3/c1-2-6-8-3-5(7)4-9-6/h2,5-7H,1,3-4H2 |
InChI-Schlüssel |
RCORSHSFJCXHTF-UHFFFAOYSA-N |
SMILES |
C=CC1OCC(CO1)O |
Kanonische SMILES |
C=CC1OCC(CO1)O |
Andere CAS-Nummern |
16081-29-1 16081-28-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





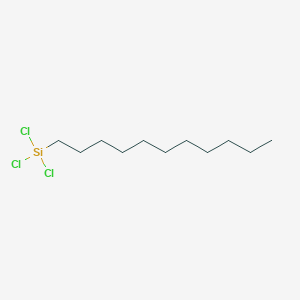


![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)
